2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile
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Overview
Description
This compound, with the CAS Number 478033-39-5, is a solid substance . It has a molecular weight of 276.29 . The IUPAC name for this compound is 2-{[(E)-(5-methyl-2-furyl)methylidene]amino}-5-phenyl-3-furonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b19-11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 276.29 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile and its derivatives have been explored in various synthetic pathways and chemical reactions, highlighting its versatility in organic synthesis. For instance, derivatives of 2-amino-4-methyl-5-phenylfuran-3-carbonitrile have been synthesized through acid-mediated cyclization processes, showcasing the compound's ability to undergo transformations under specific conditions to access a variety of functional groups and structures (Watanuki et al., 2004). Additionally, the compound has been used in the synthesis of complex molecules like 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, indicating its role in building heterocyclic systems with potential biological activity (Youssef & Omar, 2007).
Applications in Material Science
The structure and reactivity of this compound suggest potential applications beyond organic synthesis, including material science. For instance, derivatives of furan-carbonitriles have been investigated as corrosion inhibitors, highlighting the practical applications of these compounds in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity is critical (Verma et al., 2015).
Potential Biological Activity
The structural motifs present in this compound derivatives are often found in biologically active molecules. Although specific studies focusing on the biological activities of this exact compound were not identified, related furan and pyrrole derivatives have been explored for various biological applications, including antimicrobial and antifungal activities. This suggests that further investigation into the biological properties of this compound and its derivatives could be fruitful (Goswami et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Properties
IUPAC Name |
2-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-12-7-8-15(20-12)11-19-17-14(10-18)9-16(21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXWPZJVCDBFU-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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